Lensiprazine - 327026-93-7

Lensiprazine

Catalog Number: EVT-272987
CAS Number: 327026-93-7
Molecular Formula: C24H27FN4O2
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lensiprazine, also known as SLV-314, is a potent in vitro dopamine D(2) receptor antagonist and highly active as serotonin reuptake inhibitor. In vitro and in vivo studies revealed that Lensiprazine has favorable pharmacokinetic properties and a high CNS-plasma ratio.
Source and Classification

Lensiprazine is synthesized from various precursor compounds through established chemical methodologies. It falls under the broader category of psychoactive substances, specifically targeting neurotransmitter systems in the brain. Its classification as a piperazine derivative places it within a group known for diverse biological activities, including anxiolytic and antipsychotic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lensiprazine typically involves several steps, beginning with the preparation of piperazine derivatives. Common synthetic routes include:

  1. Formation of Piperazine Rings: The initial step often involves the reaction of 1,4-dichlorobutane with ammonia or primary amines to form piperazine.
  2. Substitution Reactions: Subsequent reactions may involve nucleophilic substitution where various aryl or alkyl groups are introduced to the piperazine core.
  3. Purification: The synthesized compounds are purified using techniques such as recrystallization or chromatography to ensure high purity levels.

For instance, one method involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and determine the purity of the final product .

Molecular Structure Analysis

Structure and Data

Lensiprazine's molecular structure features a piperazine ring substituted with various functional groups that contribute to its pharmacological activity. The compound can be represented by its molecular formula, which typically includes carbon, hydrogen, nitrogen, and possibly oxygen atoms depending on the specific derivatives synthesized.

  • Molecular Formula: C₁₄H₁₈N₂
  • Molecular Weight: Approximately 218.31 g/mol

The structural representation can be visualized through molecular modeling software or chemical drawing tools that depict its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

Lensiprazine undergoes several chemical reactions that are essential for its synthesis and modification:

  1. Acylation Reactions: These are crucial for introducing acyl groups into the piperazine structure, enhancing its biological activity.
  2. Reduction Reactions: Often employed to convert ketones or aldehydes into alcohols, which can further react to form more complex structures.
  3. Cyclization Reactions: These reactions may occur during synthesis to form additional rings or complex structures that enhance the drug's efficacy.

The detailed mechanisms of these reactions involve understanding the reactivity of functional groups present in Lensiprazine's structure .

Mechanism of Action

Process and Data

The mechanism of action of Lensiprazine is primarily associated with its interaction with neurotransmitter receptors in the brain. It is believed to act as a partial agonist at serotonin receptors, particularly 5-HT_1A receptors, while also influencing dopamine pathways. This dual action may contribute to its therapeutic effects in mood regulation and anxiety reduction.

  • Serotonin Receptor Interaction: Lensiprazine modulates serotonin levels, which can alleviate symptoms of depression and anxiety.
  • Dopamine Modulation: By affecting dopamine receptors, it may help manage psychotic symptoms associated with disorders like schizophrenia.

Research indicates that these mechanisms are supported by various in vitro and in vivo studies demonstrating Lensiprazine's efficacy in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lensiprazine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point can vary based on purity but is generally around 150-155 °C.

These properties are critical for determining how Lensiprazine can be formulated into pharmaceutical preparations .

Applications

Scientific Uses

Lensiprazine has potential applications in various scientific fields:

  1. Pharmaceutical Research: It serves as a lead compound for developing new treatments for psychiatric disorders.
  2. Neuroscience Studies: Researchers investigate its effects on neurotransmitter systems to better understand mental health conditions.
  3. Drug Development: Its unique binding profile makes it a candidate for further modifications aimed at enhancing efficacy and reducing side effects.

The ongoing research into Lensiprazine underscores its importance as a versatile compound in medicinal chemistry and pharmacology .

Pharmacological Mechanisms of Lensiprazine

Lensiprazine represents a novel class of psychopharmacological agents characterized by its bifunctional activity at two critical neurotransmitter systems. This compound exhibits potent dopamine D₂ receptor (D₂R) antagonism coupled with selective inhibition of the serotonin transporter (SERT), creating a unique neurochemical profile distinct from conventional antidepressants or antipsychotics. The dual mechanism targets pathologies involving both dopaminergic hyperactivity and serotonergic deficiency, potentially offering enhanced efficacy in treatment-resistant psychiatric conditions. Molecular analyses reveal that Lensiprazine's chemical structure (C₂₄H₂₇FN₄O₂; molecular weight 422.50 g/mol) incorporates elements facilitating both receptor blockade and transporter inhibition, with its substituted aromatic system enabling high-affinity D₂R binding while the basic amine moiety supports SERT interactions [8]. This structural configuration underpins its capacity to simultaneously modulate dopaminergic signaling and serotonergic reuptake processes within cortico-limbic neural circuits.

Dopaminergic Receptor Antagonism Dynamics

Lensiprazine demonstrates high-affinity competitive antagonism at dopamine D₂ receptors (D₂R), with preferential binding to the high-affinity state of the receptor. The compound's binding kinetics reveal a dissociation constant (Kᵢ) in the low nanomolar range (1-5 nM) for human D₂ receptors, significantly lower than its affinity for D₁ (Kᵢ >1000 nM) or D₄ receptors (Kᵢ ~200 nM) [5] [8]. This exceptional D₂R selectivity distinguishes it from first-generation typical antipsychotics like haloperidol, which exhibit broader receptor promiscuity. Molecular docking studies indicate that Lensiprazine occupies the orthosteric binding pocket of D₂R through: 1) hydrophobic interactions between its fluorinated aromatic ring and Val111, 2) hydrogen bonding with Asp114 in transmembrane helix 3 (critical for catecholamine recognition), and 3) π-π stacking with Phe389 in helix 6 [5].

The functional consequences of D₂R antagonism manifest primarily in the mesolimbic dopamine pathway, where Lensiprazine attenuates dopamine-induced neuronal firing without inducing depolarization block. Electrophysiological recordings demonstrate a 60-75% reduction in dopamine-mediated firing rates in ventral tegmental area (VTA) neurons at therapeutic concentrations [4]. Crucially, this antagonism exhibits region-specific effects – producing greater inhibition in limbic regions (nucleus accumbens, amygdala) than in nigrostriatal pathways. This anatomical selectivity potentially translates to reduced extrapyramidal side effects compared to non-selective D₂ antagonists. Additionally, Lensiprazine modulates presynaptic D₂ autoreceptors, enhancing dopamine synthesis and release through disinhibition, creating a complex regulation of dopaminergic tone [4] [5].

Table 1: Receptor Binding Profile of Lensiprazine

Receptor TypeSubtypeBinding Affinity (Kᵢ, nM)Selectivity Ratio (vs D₂R)
DopamineD₂1.8 ± 0.31.0 (reference)
D₃4.2 ± 0.72.3
D₄187 ± 21104
D₁>1000>555
Serotonin5-HT₁ₐ245 ± 32136
5-HT₂ₐ89 ± 1149
Adrenergicα₁420 ± 45233
α₂>1000>555
HistamineH₁>1000>555

Serotonergic Reuptake Inhibition Pathways

Lensiprazine potently inhibits serotonin reuptake through nanomolar affinity binding to the serotonin transporter (SERT), with demonstrated Kᵢ values of 2-8 nM across species homologs [3] [8]. This places its SERT affinity within the range of established selective serotonin reuptake inhibitors (SSRIs) such as sertraline (Kᵢ = 0.29 nM) and paroxetine (Kᵢ = 0.13 nM), though with differential selectivity against norepinephrine (NET) and dopamine (DAT) transporters. Comparative radioligand displacement assays reveal a SERT selectivity profile of approximately 50-fold over NET and 300-fold over DAT, distinguishing it from non-selective reuptake inhibitors [3] [6]. The molecular basis of this inhibition involves competitive binding at the central substrate site of SERT, with computational models suggesting stabilization through: 1) ionic interaction between Lensiprazine's tertiary amine and Asp98 residue, 2) hydrophobic contacts with Ile172 and Tyr176, and 3) halogen bonding via its fluorine atom with Thr177 [3].

In vivo microdialysis studies in rodent prefrontal cortex demonstrate that acute Lensiprazine administration (10 mg/kg) produces a 250-300% increase in extracellular serotonin concentrations, comparable to therapeutic doses of citalopram [3]. Chronic administration (21 days) further enhances serotonin availability while inducing SERT downregulation and 5-HT₁ₐ autoreceptor desensitization – a critical mechanism for the delayed therapeutic onset of serotonergic antidepressants. Unlike some SSRIs, Lensiprazine shows minimal inhibition of cytochrome P450 isoforms (CYP2D6 IC₅₀ >10,000 nM; CYP2C19 IC₅₀ >5,000 nM), suggesting reduced potential for pharmacokinetic drug interactions [6] [9]. The compound achieves therapeutic SERT occupancy of 75-80% at clinically relevant plasma concentrations (50-100 ng/mL), as determined by ex vivo autoradiography studies using [¹¹C]DASB as a SERT-specific radiotracer [3].

Table 2: Comparative Serotonin Transporter Inhibition Profiles

CompoundSERT Kᵢ (nM)SERT Occupancy at Therapeutic DoseNET Selectivity RatioDAT Selectivity Ratio
Lensiprazine2.5-4.075-80%50:1300:1
Fluoxetine0.8170-80%296:14,444:1
Sertraline0.2970-80%1,448:186:1
Paroxetine0.13>80%308:13,769:1
Fluvoxamine2.270-75%591:14,182:1
Duloxetine (SNRI)0.8>80%9:1267:1

Bifunctional Neurotransmitter Modulation Synergies

The integration of D₂ receptor antagonism and SERT inhibition creates a neurochemical synergy with profound implications for mood and psychosis regulation. Microdialysis co-administration studies demonstrate that Lensiprazine produces a 3.5-fold greater increase in prefrontal dopamine than either selective D₂ antagonists or SSRIs alone, indicating synergistic augmentation of dopaminergic transmission in this critical cognitive and affective region [4]. This unexpected potentiation occurs through three primary mechanisms: 1) 5-HT₂ₐ-mediated disinhibition of dopamine neurons via serotonin-enhanced GABAergic inhibition of inhibitory interneurons, 2) α₁-adrenergic modulation of cortical dopamine release potentiated by increased serotonergic tone, and 3) D₂ autoreceptor blockade enhancing dopamine synthesis capacity while post-synaptic D₂ antagonism prevents downstream overstimulation [4] [10].

Electrophysiological investigations reveal that Lensiprazine normalizes aberrant cortico-striatal-thalamic circuit activity in stress-sensitized animal models more effectively than single-mechanism agents. Specifically, it reduces hyperactive ventral striatal firing (mediated via D₂ antagonism) while simultaneously enhancing prefrontal glutamatergic outputs (facilitated by serotonin elevation) [5] [10]. This dual action translates to behavioral effects observed in conditioned avoidance response tests, where Lensiprazine achieves antipsychotic efficacy at 50% lower D₂ occupancy than haloperidol, suggesting that serotonin reuptake inhibition potentiates D₂-mediated antipsychotic effects. Furthermore, in anhedonia models (chronic mild stress paradigm), Lensiprazine restores sucrose preference 40% faster than SSRIs, indicating that D₂ modulation accelerates the onset of antidepressant effects typically delayed in serotonergic antidepressants [4] [10].

The temporal dynamics of neurotransmitter modulation follow a cascading normalization pattern: immediate (hours) D₂ blockade reduces dopaminergic hyperactivity → early-phase (days) SERT inhibition enhances serotonergic tone → mid-phase (1-2 weeks) serotonin-dependent dopamine release increases in prefrontal cortex → late-phase (>3 weeks) dendritic remodeling occurs in hippocampal and cortical regions. This multistage mechanism addresses both the monoaminergic imbalances and downstream neuroplasticity deficits characteristic of treatment-resistant psychiatric disorders [4] [5] [10].

Table 3: Neurochemical Effects of Lensiprazine in Preclinical Models

Neurotransmitter SystemAcute Effect (1-4 hrs)Subchronic Effect (7 days)Chronic Effect (21 days)
Prefrontal Dopamine+35%*+75%*+55%*
Striatal Dopamine-20%-15%No change
Serotonin (cortical)+220%*+280%*+190%*
Norepinephrine+25%+40%*+30%
Glutamate (prefrontal)No change+20%+45%*
GABA (amygdala)-15%+10%+25%*

*Denotes statistically significant changes (p<0.01) compared to vehicle controls

Properties

CAS Number

327026-93-7

Product Name

Lensiprazine

IUPAC Name

(2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one

Molecular Formula

C24H27FN4O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C24H27FN4O2/c1-16-24(30)27-21-5-2-6-22(23(21)31-16)29-12-10-28(11-13-29)9-3-4-17-15-26-20-8-7-18(25)14-19(17)20/h2,5-8,14-16,26H,3-4,9-13H2,1H3,(H,27,30)/t16-/m1/s1

InChI Key

SDAMYSWGWHXMRT-MRXNPFEDSA-N

SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

8-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)-4H-benzo(1,4)oxazin-2-methyl-3-one
SLV 314
SLV-314
SLV314

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.